molecular formula C8H8ClF2NO B13611795 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

Cat. No.: B13611795
M. Wt: 207.60 g/mol
InChI Key: VAZUYDOIYMTGMP-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of amino, chloro, and difluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol typically involves the reaction of fluorobenzene with chloroacetyl chloride in the presence of an ionic liquid to form 2-chloro-2’,5’-difluorophenylacetone . This intermediate is then subjected to further reactions to introduce the amino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and difluorophenyl groups contribute to its overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

2-amino-2-(4-chloro-2,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H8ClF2NO/c9-5-2-6(10)4(1-7(5)11)8(12)3-13/h1-2,8,13H,3,12H2

InChI Key

VAZUYDOIYMTGMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(CO)N

Origin of Product

United States

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